molecular formula C13H14O B8689321 4-Benzylidenecyclohexanone

4-Benzylidenecyclohexanone

Cat. No. B8689321
M. Wt: 186.25 g/mol
InChI Key: NNPPZBMARQNZGH-UHFFFAOYSA-N
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Patent
US04346101

Procedure details

A mixture of 7.15 g (0.031 mole) of 4-benzylidenecyclohexanone, ethylene ketal and 0.35 g of 10% palladium on carbon in 150 ml of ethyl acetate was shaken under hydrogen until the theoretical gas uptake had been observed (1 hour). The catalyst was then removed on a filter and the filtrate was concentrated in vacuo to give 4-benzylcyclohexanone, ethylene ketal as an oil, the nmr spectrum of which agreed with the structure.
Quantity
7.15 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd].C(OCC)(=O)C>[CH2:1]([CH:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1CCC(CC1)=O
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken under hydrogen until the theoretical gas uptake
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst was then removed on
FILTRATION
Type
FILTRATION
Details
a filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCC(CC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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